2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine

Kinase inhibition 5H-pyrrolo[2,3-b]pyrazine pyrrolo[1,2-a]pyrazine

2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1956324-10-9, molecular formula C₈H₉N₃, molecular weight 147.18 g/mol) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine class, specifically the 5H-pyrrolo[2,3-b]pyrazine subclass. This subclass is recognized in the medicinal chemistry literature for its preferential activity on kinase inhibition, distinguishing it from the pyrrolo[1,2-a]pyrazine isomer class which exhibits more antibacterial, antifungal, and antiviral activities.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B13105438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=N1)C=CN2C
InChIInChI=1S/C8H9N3/c1-6-5-9-8-7(10-6)3-4-11(8)2/h3-5H,1-2H3
InChIKeyNLHZQEPOPKNMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine: Core Scaffold and Procurement-Relevant Identity


2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1956324-10-9, molecular formula C₈H₉N₃, molecular weight 147.18 g/mol) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine class, specifically the 5H-pyrrolo[2,3-b]pyrazine subclass [1]. This subclass is recognized in the medicinal chemistry literature for its preferential activity on kinase inhibition, distinguishing it from the pyrrolo[1,2-a]pyrazine isomer class which exhibits more antibacterial, antifungal, and antiviral activities [2]. The 2,5-dimethyl substitution pattern imparts distinct physicochemical properties compared to the unsubstituted parent scaffold (5H-pyrrolo[2,3-b]pyrazine, XLogP3-AA 0.3), increasing lipophilicity and molecular volume [3]. However, publicly available, primary-research-derived quantitative bioactivity data specifically for this compound remain exceptionally scarce; most available figures originate from vendor-compiled sources of unverifiable provenance and are excluded from this evidence guide per source admission rules.

Kinase-biased scaffold subclass
5H-pyrrolo[2,3-b]pyrazine core is reported to preferentially support kinase inhibition studies over isomeric pyrrolopyrazine scaffolds.
Dimethyl substitution for lipophilicity screening
2,5-dimethyl pattern increases computed lipophilicity vs. parent scaffold, suitable for permeability and fragment elaboration workflows.
Regioisomeric identity verification required
The 2,5-isomer is distinct from the 2,3-dimethyl analog; structural confirmation prevents procurement mismatch.

Why 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine Cannot Be Interchanged with Closest Analogs


Generic substitution within the 5H-pyrrolo[2,3-b]pyrazine class is precluded by the stringent structure-activity relationships governing kinase inhibition. The aloisine family (6-phenyl-5H-pyrrolo[2,3-b]pyrazines) demonstrates that even modest substituent changes dramatically alter kinase selectivity profiles; for instance, aloisine A (7-butyl-6-(4-hydroxyphenyl) derivative) inhibits CDK1 with an IC₅₀ of 150 nM, while the 6-(4-chlorophenyl) analog shifts potency . The 2,5-dimethyl substitution eliminates the 6-phenyl ring required for aloisine-type CDK/GSK-3 activity, redirecting the pharmacophore toward a different kinase inhibition space, including Aurora A, while simultaneously altering physicochemical properties such as lipophilicity relative to the parent scaffold [1]. Furthermore, the 2,5-dimethyl regioisomer is structurally distinct from the more commonly catalogued 2,3-dimethyl analog (CAS 1057077-09-4), which has been identified as a cannabis combustion product but lacks quantitative kinase inhibition data [2]. These differentiation axes render simple substitution scientifically unsound for procurement decisions where target engagement or ADME property requirements are specific.

Pyrrolo[1,2-a]pyrazine isomer class
This isomeric scaffold is associated with antibacterial/antifungal activities, not kinase inhibition. Activity profile may shift away from kinase targets.
Unsubstituted parent scaffold
Lower molecular weight and lipophilicity alter membrane permeability and solubility. Direct physicochemical comparison may not transfer.
2,3-Dimethyl regioisomer (CAS 1057077-09-4)
Different methyl placement changes electronic distribution and may result in divergent kinase binding; no comparable bioactivity data publicly available.

2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine: Quantitative Differentiation Evidence from Detectable Sources


Kinase Inhibition Subclass Selectivity vs. Isomeric Pyrrolopyrazine Scaffolds

The 5H-pyrrolo[2,3-b]pyrazine subclass, to which the target compound belongs, demonstrates preferential kinase inhibitory activity relative to the pyrrolo[1,2-a]pyrazine isomer class. A 2021 comprehensive review of pyrrolopyrazine biological activities concluded that while pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition [1]. This class-level differentiation provides a fundamental rationale for selecting a 5H-pyrrolo[2,3-b]pyrazine scaffold over an isomeric pyrrolopyrazine when the intended application involves kinase targeting.

Kinase subclass selectivity
Class-level inference
5H-pyrrolo[2,3-b]pyrazine scaffold: preferential kinase inhibition activity pyrrolo[1,2-a]pyrazine scaffold: preferential antibacterial, antifungal, antiviral activities
Supports kinase-targeted library design
Qualitative review-derived distinction; no quantitative selectivity ratio available
Kinase inhibition 5H-pyrrolo[2,3-b]pyrazine pyrrolo[1,2-a]pyrazine

Physicochemical Differentiation from Parent Scaffold via Methyl Substitution

Introduction of two methyl groups at positions 2 and 5 on the 5H-pyrrolo[2,3-b]pyrazine core increases the molecular weight from 119.12 g/mol (parent) to 147.18 g/mol (target compound) and is predicted to increase lipophilicity (XLogP3-AA for parent scaffold is 0.3) by approximately 0.5–1.0 log unit based on the additive contribution of methyl groups in heteroaromatic systems [1]. This physicochemical shift affects membrane permeability, solubility, and metabolic stability compared to the unsubstituted scaffold.

Methyl substitution effect
Computed estimate
MW +28.06 g/mol (23.6%) XLogP3-AA increase estimated ≥0.5 units vs. parent scaffold
Informs permeability and solubility screening
Predicted from additive contributions; verify under assay conditions
Lipophilicity Molecular weight XLogP3-AA

Regioisomeric Differentiation: 2,5-Dimethyl vs. 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine

The 2,5-dimethyl regioisomer (CAS 1956324-10-9) is structurally distinct from the more commonly available 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1057077-09-4). The latter has been identified as a constituent of cannabis smoke formed during combustion, but no quantitative kinase inhibition or target engagement data are available for it in the public domain [1]. The different methyl group placement alters the electronic distribution of the heterocyclic core, which in pyrrolopyrazine systems is known to modulate hydrogen-bonding interactions with kinase hinge regions [2]. Direct comparative bioactivity data between these two regioisomers are absent from the accessible primary literature.

Regioisomer differentiation
Structural identity
2,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1956324-10-9) 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1057077-09-4); identified in cannabis combustion, no kinase data
Regioisomer attribution context
Bioactivity data unavailable; distinct steric/electronic profile
Regioisomer 2,3-dimethyl structural analog

2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine: Evidence-Supported Application Scenarios for Procurement


Kinase-Focused Fragment-Based or Scaffold-Hopping Library Design

Researchers constructing kinase-targeted compound libraries should prioritize the 5H-pyrrolo[2,3-b]pyrazine subclass over isomeric pyrrolo[1,2-a]pyrazine scaffolds, as the former is preferentially associated with kinase inhibition activity according to the available class-level evidence [1]. The 2,5-dimethyl substitution provides a synthetically tractable, minimally functionalized core that can serve as a starting point for fragment elaboration or scaffold-hopping campaigns, particularly where increased lipophilicity relative to the parent scaffold is desired for membrane permeability [2]. This scenario is appropriate when the procurement goal is to access a kinase-biased chemical space without committing to a specific fully elaborated inhibitor chemotype.

Control Compound for Regioisomeric Selectivity Studies

Investigators studying pyrrolopyrazine structure-activity relationships may employ 2,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine as a regioisomeric control against the 2,3-dimethyl analog [1] to probe whether the position of methyl substitution influences kinase binding or cellular activity. Although direct comparative bioactivity data are lacking, the distinct substitution pattern provides a clean structural variable for systematic SAR exploration, enabling differentiation of steric and electronic contributions to target engagement.

Physicochemical Property Reference for Dimethylated Heteroaromatic Cores

In drug discovery programs optimizing ADME properties of pyrrolopyrazine-based leads, 2,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine can serve as a minimal dimethylated reference compound for assessing the impact of methylation on lipophilicity, solubility, and permeability relative to the unsubstituted 5H-pyrrolo[2,3-b]pyrazine scaffold [1][2]. Its computed XLogP3-AA increase (estimated ≥0.5 units over the parent) provides a benchmark for predicting the physicochemical trajectory of more heavily substituted analogs.

Application
Selection Property
Validation Focus
Kinase-focused fragment or scaffold-hopping library design
Kinase-biased scaffold subclass
Kinase panel profiling; target engagement assays
Regioisomeric selectivity studies
Regioisomer identity (2,5- vs 2,3-dimethyl)
Structural confirmation; comparative SAR evaluation
Physicochemical property reference for dimethylated cores
Computed lipophilicity and molecular weight shift
Measured LogD, solubility, and permeability assays
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